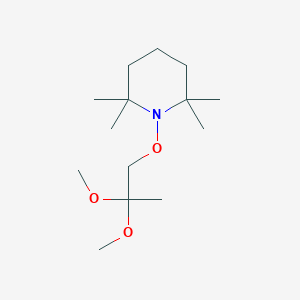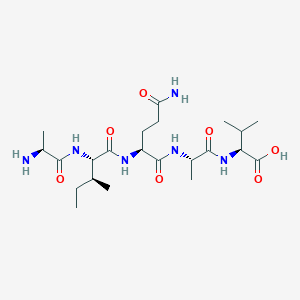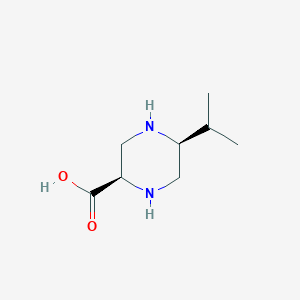
2-Ethyl-3,5-dimethoxypyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3,5-dimethoxypyrazine is a heterocyclic organic compound with the molecular formula C8H12N2O2. It belongs to the class of pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct aroma, often described as earthy or green, and is found in various natural sources such as bell peppers and certain wines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethyl-3,5-dimethoxypyrazine can be synthesized through several methods. One common approach involves the condensation of 2,3-pentanedione with aminoacetone under acidic conditions, followed by methylation using dimethyl sulfate . Another method includes the cyclization of appropriate precursors in the presence of catalysts like palladium or copper .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3,5-dimethoxypyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazines, pyrazine N-oxides, and dihydropyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3,5-dimethoxypyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism by which 2-Ethyl-3,5-dimethoxypyrazine exerts its effects involves interaction with specific molecular targets and pathways. In insects, it binds to olfactory receptors, triggering a cascade of neural responses that result in alarm behavior . In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- 2-Ethyl-3,5-dimethylpyrazine
- 2-Ethyl-3,6-dimethylpyrazine
- 2,3-Dimethoxypyrazine
Comparison: 2-Ethyl-3,5-dimethoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Compared to 2-Ethyl-3,5-dimethylpyrazine, it has methoxy groups instead of methyl groups, resulting in different reactivity and aroma profiles .
Eigenschaften
CAS-Nummer |
824969-39-3 |
|---|---|
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
2-ethyl-3,5-dimethoxypyrazine |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-8(12-3)10-7(11-2)5-9-6/h5H,4H2,1-3H3 |
InChI-Schlüssel |
NRNMCIVGDGFCHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(N=C1OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)


![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)



![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)


![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)
